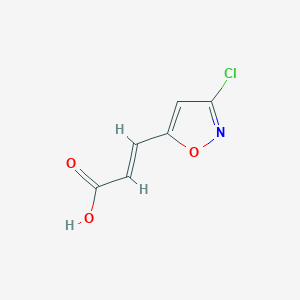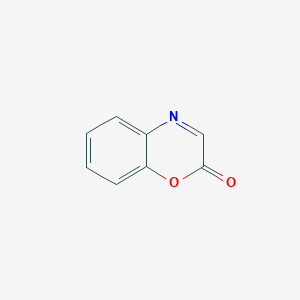
2H-1,4-Benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-2-one is a heterocyclic organic compound with the molecular formula C8H5NO2. It consists of a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms. This compound is known for its diverse biological activities and is found in various natural products and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2H-1,4-Benzoxazin-2-one can be synthesized through several methods. One common approach involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another method includes the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide with potassium carbonate or sodium hydride at room temperature, followed by reduction .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly conditions. For instance, a domino process using β-nitroacrylates and aminophenols in the presence of a solid-supported reagent like carbonate on polymer has been reported . This method promotes the preparation of this compound derivatives under heterogeneous conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,4-Benzoxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Diels-Alder reactions, where it reacts with electron-poor ethylenic and acetylenic dienophiles to form tetrahydroquinoline and quinoline derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include α-phenylglyoxylic acid, ortho-functionalized anilines, and niobium-promoted catalysts . The reactions often occur under conventional heating or ultrasound irradiation at temperatures around 100°C.
Major Products: The major products formed from these reactions include 2-arylbenzothiazoles and 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones .
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers.
Medicine: It serves as a core structure in several pharmaceutical drugs, such as apararenone and elbasvir.
Industry: Polybenzoxazines, derived from this compound, are used in adhesives and fiber-reinforced plastics.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in plants, benzoxazinoids like this compound function in defense against herbivorous arthropods and microbial pathogens by inhibiting digestive proteases and other enzymes . The compound is also involved in the biosynthesis of protective and allelopathic benzoxazinoids through the action of enzymes like 2-hydroxy-1,4-benzoxazin-3-one monooxygenase .
Comparaison Avec Des Composés Similaires
- 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA)
- DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)
- Efavirenz (a pharmaceutical compound with a benzoxazinone core)
Propriétés
Formule moléculaire |
C8H5NO2 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H5NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-5H |
Clé InChI |
FUNJHONCFBDKGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


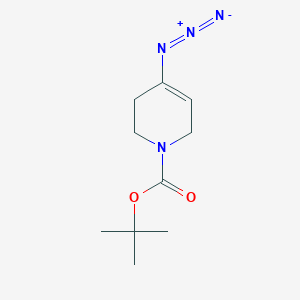

amine hydrochloride](/img/structure/B13456461.png)
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)

![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
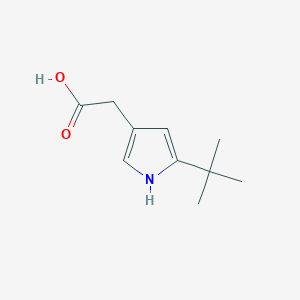
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)

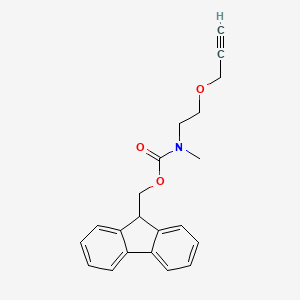
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
